

Atrazine vs. 2-Hydroxyatrazine: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyatrazine

Cat. No.: B135301

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide atrazine and its primary metabolite, **2-hydroxyatrazine**. The information is compiled from peer-reviewed scientific literature and regulatory assessments to support research and development activities.

Executive Summary

Atrazine, a widely used herbicide, undergoes metabolism to various byproducts, with **2-hydroxyatrazine** being a significant metabolite. Toxicological data indicates that **2-hydroxyatrazine** is substantially less toxic than its parent compound, atrazine. This guide details the differences in their acute, chronic, carcinogenic, genotoxic, and endocrine-disrupting potentials, supported by experimental data and standardized testing protocols. The hydroxylation of atrazine to **2-hydroxyatrazine** is generally considered a detoxification pathway.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for atrazine and **2-hydroxyatrazine**, facilitating a direct comparison of their toxic potential.

Toxicological Endpoint	Atrazine	2-Hydroxyatrazine	Reference(s)
Acute Oral Toxicity (LD50)	672 - 3090 mg/kg (rat)	> 5050 mg/kg (rat)	[EXTOXNET PIP, 1996]
Chronic Toxicity (NOAEL)	0.5 mg/kg/day (rat, 2-year study)	1.0 mg/kg/day (rat, 2-year study)	[Atrazine Toxicity: Analysis of Potential Modes of Action - APVMA, 2009]
Carcinogenicity	Group 2A: Probably carcinogenic to humans (IARC)	Not classifiable as to its carcinogenicity to humans	[IARC Monographs evaluate the carcinogenicity of atrazine, alachlor, and vinclozolin IARC Monographs Volume 140 Questions and Answers (Q&A), 2025]
Endocrine Disruption	Potential endocrine disruptor; affects the hypothalamic-pituitary-gonadal (HPG) axis.	No significant effects on pubertal development or LH surge in female rats.	[Case study of Atrazine as an Endocrine Disrupting Chemical: Timing is Everything., Stoker, T.], [1.0 TOXICITY PROFILE OF HYDROXYATRAZINE - Regulations.gov]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicity assessments.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is determined using the Acute Toxic Class Method (OECD Guideline 423).

- Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.
- Dosing: A single oral dose of the test substance is administered. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels. For **2-hydroxyatrazine**, no mortality was observed at the limit dose of 5050 mg/kg.

Chronic Toxicity and Carcinogenicity (OECD 451 & 452)

Chronic toxicity and carcinogenicity are often evaluated in combined studies (OECD Guideline 453).

- Test Animals: Rodents, typically rats, of both sexes are used.
- Dosing: The test substance is administered daily in the diet or by gavage for a significant portion of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a control group are used.
- Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology and clinical chemistry are performed at interim periods and at termination.
- Endpoint: At the end of the study, a full necropsy is performed, and organs and tissues are examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) for non-cancer effects is determined, and the incidence of tumors is evaluated to assess carcinogenicity.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

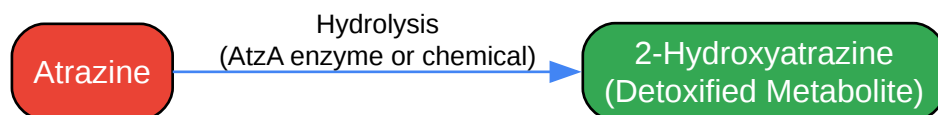
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* and tryptophan-requiring strains of *Escherichia coli* are used.
- **Procedure:** The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal medium.
- **Endpoint:** A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control. Atrazine has shown conflicting results in genotoxicity studies, while specific data for **2-hydroxyatrazine** is limited.

Visualizations

Atrazine Metabolism to 2-Hydroxyatrazine

The following diagram illustrates the primary detoxification pathway of atrazine to **2-hydroxyatrazine** through hydrolysis.

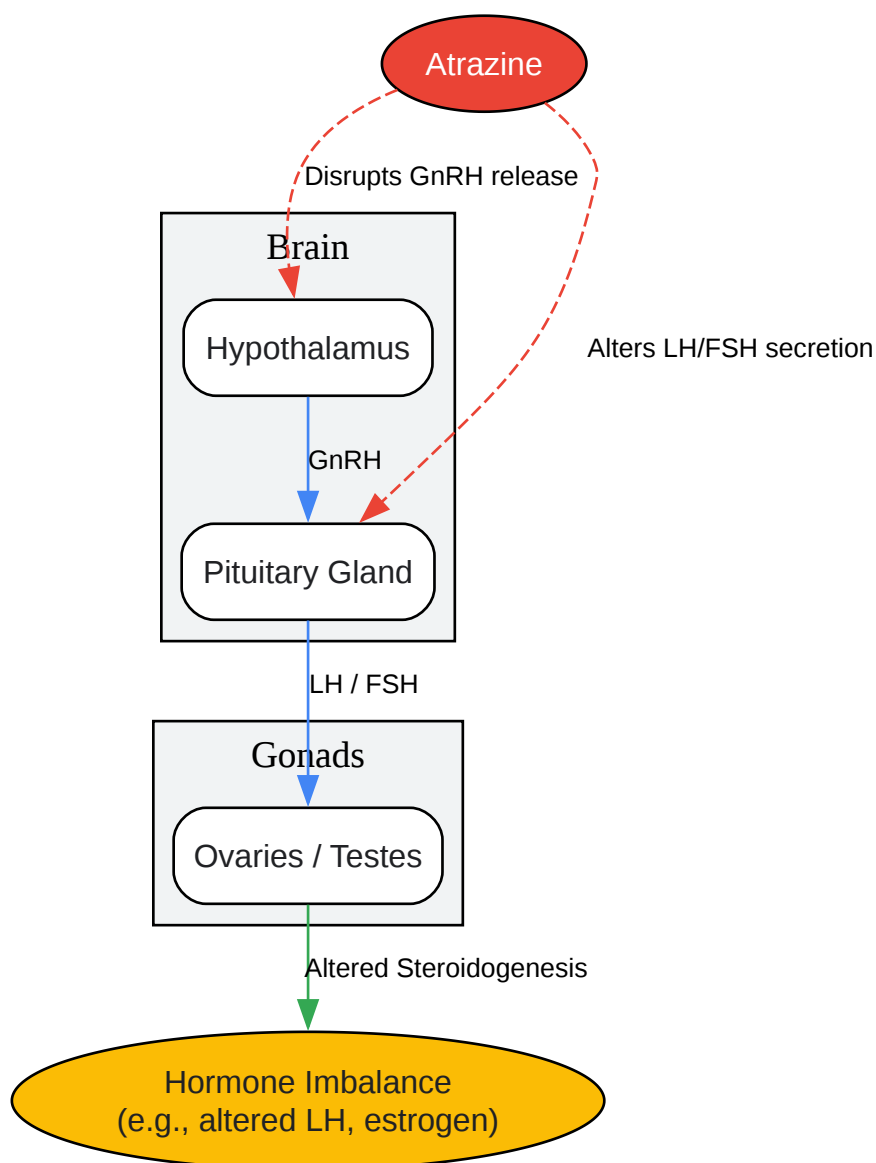


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Caption: Metabolic conversion of atrazine to **2-hydroxyatrazine**.

Atrazine's Endocrine Disruption Signaling Pathway

This diagram depicts a simplified model of atrazine's interference with the hypothalamic-pituitary-gonadal (HPG) axis, a key mechanism of its endocrine-disrupting effects.[1]

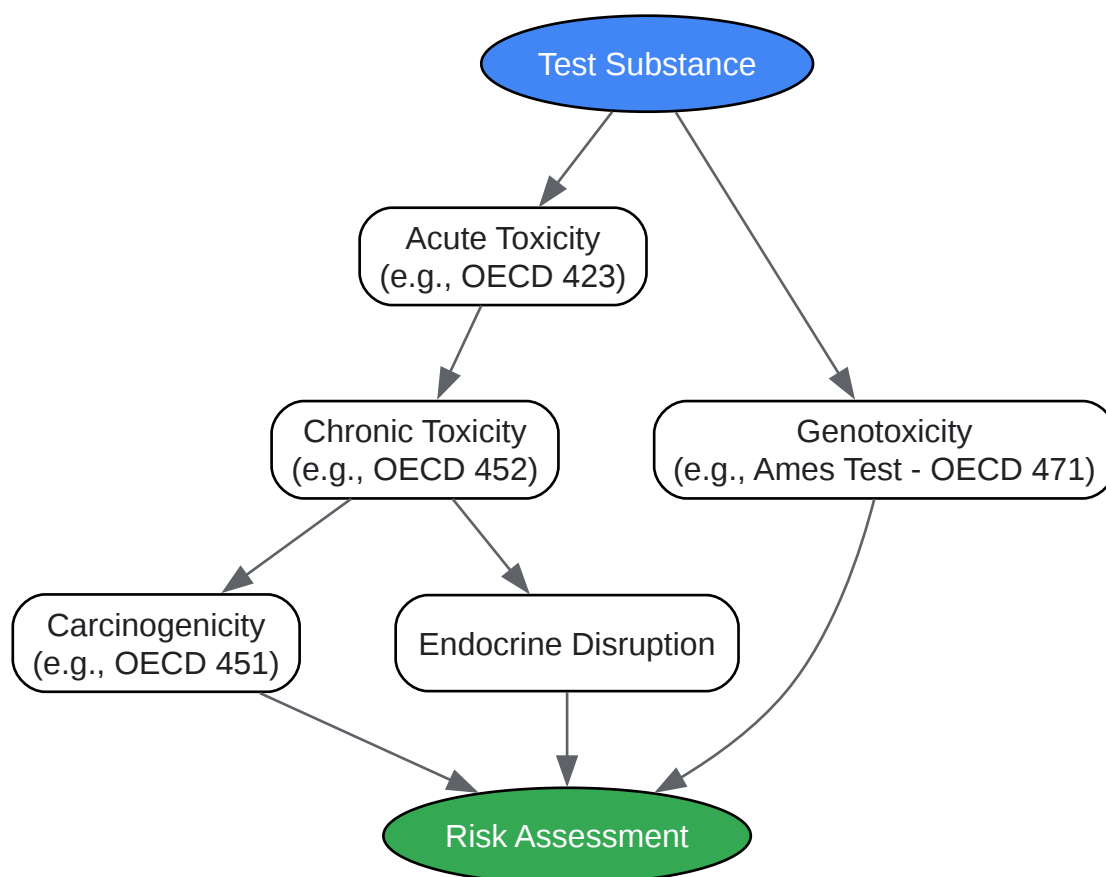


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Caption: Atrazine's disruption of the HPG axis.

General Experimental Workflow for Toxicity Assessment

This diagram outlines a typical workflow for assessing the toxicity of a chemical substance.



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Caption: A conceptual workflow for toxicological evaluation.

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References

- 1. Case study of Atrazine as an Endocrine Disrupting Chemical: Timing is Everything. | Risk Assessment Portal | US EPA [assessments.epa.gov]
- To cite this document: BenchChem. [Atrazine vs. 2-Hydroxyatrazine: A Comparative Toxicity Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135301#comparing-the-toxicity-of-atrazine-versus-2-hydroxyatrazine]

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